molecular formula C29H30F3NO13 B12394492 Doxorubicin-13C,3d (TFA)

Doxorubicin-13C,3d (TFA)

Cat. No.: B12394492
M. Wt: 661.6 g/mol
InChI Key: UDTIHEAQOFADHN-BDMDSJEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicin-13C,3d (TFA) is a labeled derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. The labeling with carbon-13 and deuterium allows for detailed studies of the compound’s pharmacokinetics and metabolism. Doxorubicin itself is known for its efficacy in treating various cancers, including breast cancer, leukemia, and lymphomas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxorubicin-13C,3d (TFA) involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the biological activity of the compound .

Industrial Production Methods

Industrial production of Doxorubicin-13C,3d (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the incorporation of the isotopes .

Chemical Reactions Analysis

Types of Reactions

Doxorubicin-13C,3d (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include doxorubicinol and other metabolites that can be studied to understand the compound’s pharmacokinetics and toxicity .

Scientific Research Applications

Doxorubicin-13C,3d (TFA) is extensively used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis. Some key applications include:

Mechanism of Action

Doxorubicin-13C,3d (TFA) exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects. Key molecular targets include DNA-associated enzymes and various signaling pathways involved in apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxorubicin-13C,3d (TFA) is unique due to its specific labeling with carbon-13 and deuterium, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of doxorubicin, leading to improved drug formulations and therapeutic strategies .

Properties

Molecular Formula

C29H30F3NO13

Molecular Weight

661.6 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3;

InChI Key

UDTIHEAQOFADHN-BDMDSJEGSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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